molecular formula C9H18N2O2 B13573052 3-Amino-3-(1-methylpiperidin-4-yl)propanoic acid

3-Amino-3-(1-methylpiperidin-4-yl)propanoic acid

Cat. No.: B13573052
M. Wt: 186.25 g/mol
InChI Key: PZLCVHSYSXNYKV-UHFFFAOYSA-N
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Description

    3-Amino-3-(1-methylpiperidin-4-yl)propanoic acid: is a heterocyclic compound with the chemical formula CHNO.

  • Its IUPAC name is 2-amino-3-(1-methylpiperidin-4-yl)propanoic acid .
  • The compound contains an amino group (NH2) and a piperidine ring, making it interesting for various applications.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one approach involves the reaction of 4-methylpiperidine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group.

      Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions.

      Industrial Production: Industrial-scale production methods may involve modifications of the above route or alternative approaches.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents like acids, bases, and catalysts are used. For example, acidic conditions can lead to amide formation.

      Major Products: The major products depend on the specific reaction. For instance, reduction of the nitro group yields the amino group.

  • Scientific Research Applications

      Chemistry: It serves as a building block in organic synthesis due to its functional groups.

      Biology: Researchers explore its interactions with biological molecules, receptors, and enzymes.

      Medicine: Investigated for potential drug development, especially in neurological disorders.

      Industry: Used in the synthesis of other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In drug development, it may target specific receptors or enzymes, affecting cellular processes.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties are continually explored through scientific research

    Properties

    Molecular Formula

    C9H18N2O2

    Molecular Weight

    186.25 g/mol

    IUPAC Name

    3-amino-3-(1-methylpiperidin-4-yl)propanoic acid

    InChI

    InChI=1S/C9H18N2O2/c1-11-4-2-7(3-5-11)8(10)6-9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13)

    InChI Key

    PZLCVHSYSXNYKV-UHFFFAOYSA-N

    Canonical SMILES

    CN1CCC(CC1)C(CC(=O)O)N

    Origin of Product

    United States

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